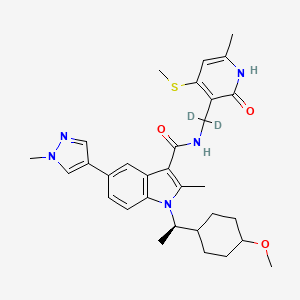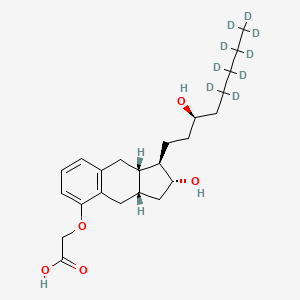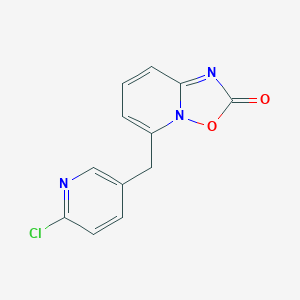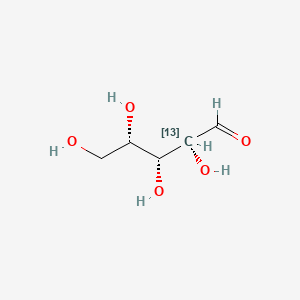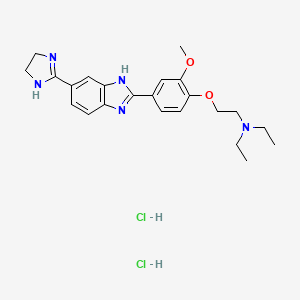
Multi-kinase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multi-kinase-IN-2 is an orally active inhibitor of angiokinases, which significantly inhibits the activity of angiokinases such as vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, fibroblast growth factor receptor-1, LYN, and c-KIT kinases . This compound is known for its ability to attenuate the phosphorylation of AKT and ERK proteins, induce apoptosis, and exhibit anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Multi-kinase-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The process includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring . The designed compounds are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Multi-kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the benzimidazole scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit different levels of kinase inhibition activity .
Scientific Research Applications
Multi-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of angiokinases in cell proliferation, migration, and apoptosis.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery.
Mechanism of Action
Multi-kinase-IN-2 exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling proteins such as AKT and ERK, leading to the induction of apoptosis and inhibition of cell proliferation . The molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, fibroblast growth factor receptors, LYN, and c-KIT kinases .
Comparison with Similar Compounds
Sitravatinib: An oral inhibitor of several oncogenic tyrosine kinase receptors, including vascular endothelial growth factor receptor-2, AXL, and MET.
Regorafenib: A multikinase inhibitor that targets multiple pathways implicated in tumorigenesis.
Uniqueness: Multi-kinase-IN-2 is unique due to its broad spectrum of kinase inhibition, targeting multiple angiokinases simultaneously. This broad inhibition profile makes it a potent anticancer agent with the potential to overcome resistance mechanisms that often limit the efficacy of single-target kinase inhibitors .
Properties
Molecular Formula |
C34H35N5O3 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[2-methyl-5-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C34H35N5O3/c1-23-9-13-28(22-38-19-17-37(2)18-20-38)39(23)27-14-11-26(12-15-27)35-32(24-7-5-4-6-8-24)31-29-16-10-25(34(41)42-3)21-30(29)36-33(31)40/h4-16,21,36,40H,17-20,22H2,1-3H3 |
InChI Key |
UEHBCQCTHATHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)CN6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


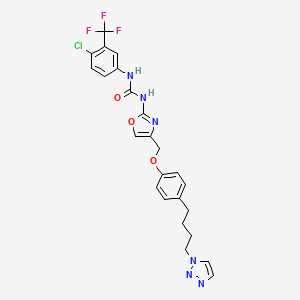
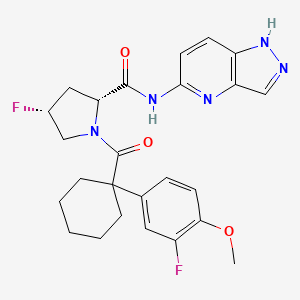
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
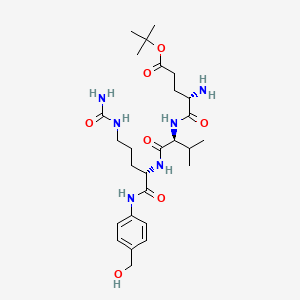
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


